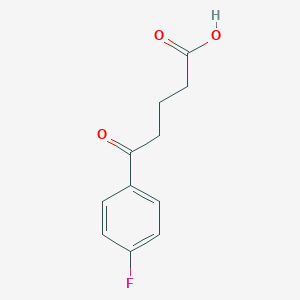

4-(4-Fluorobenzoyl)butyric Acid

Cat. No. B019039

Key on ui cas rn:

149437-76-3

M. Wt: 210.2 g/mol

InChI Key: ZBQROUOOMAMCQW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08383810B2

Procedure details

Charged 260 g of anhydrous AlCl3 (1.87 moles) to a 2 L 3-neck round bottom flask, added 300 mL fluorobenzene (307.5 g; 3.2 moles) and cooled the mixture in an ice bath to 5° C. Added a hazy suspension of 100 g glutaric anhydride (0.86 mole) in 400 mL fluorobenzene (4.3 moles) through an addition funnel over a period of 45 min., and maintained the temperature below 12° C. The reaction mixture was warmed to ambient temperature gradually and agitated at r.t. for about 90 min.; checked for completion by NMR. Cooled the reaction mixture to 0 to 5° C., then added a cold aqueous solution (700 ml) of 1N HCl carefully to the mixture to destroy any unreacted AlCl3, keeping the temperature of the mixture below 20° C. during the early part of the acid addition, and below 40° C. for the rest of the time. Poured the entire mixture into a 2 L 1:1 mixture of water and ice (v/w) to precipitate out crude products, filtered the white suspension and washed well with water. Added the white residue to 3 L of aqueous saturated solution (˜5%) of NaHCO3, heated the basic mixture on a steam bath for one hour and filtered the batch while hot through a thin pad of celite. Cooled the filtrate to r.t., added about 320 mL of concentrated HCl dropwise into the filtrate to pH 1 to crystallize out products, and agitated the white suspension in an ice bath for 30 min. Filtered the batch, washed the wet cake with ice cold water and dried in a vacuum oven at 50° C. for 16 h to obtain 143.2 g of 4-(4-fluorobenzoyl)-butyric acid; m.p. 141 to 142° C., isolated yield: 79.3%.

Yield

79.3%

Identifiers

|

REACTION_CXSMILES

|

[Al+3].[Cl-].[Cl-].[Cl-].[F:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[C:12]1(=[O:19])[O:18][C:16](=[O:17])[CH2:15][CH2:14][CH2:13]1>Cl>[F:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]([CH2:13][CH2:14][CH2:15][C:16]([OH:18])=[O:17])=[O:19])=[CH:8][CH:7]=1 |f:0.1.2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

260 g

|

|

Type

|

reactant

|

|

Smiles

|

[Al+3].[Cl-].[Cl-].[Cl-]

|

Step Two

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

reactant

|

|

Smiles

|

FC1=CC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCC(=O)O1)=O

|

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

reactant

|

|

Smiles

|

FC1=CC=CC=C1

|

Step Four

|

Name

|

|

|

Quantity

|

700 mL

|

|

Type

|

solvent

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

5 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

agitated at r.t. for about 90 min.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained the temperature below 12° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was warmed to ambient temperature gradually

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Cooled the reaction mixture to 0 to 5° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to destroy any unreacted AlCl3

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the temperature of the mixture below 20° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

during the early part of the acid addition, and below 40° C. for the rest of the time

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Poured the entire mixture

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

into a 2 L 1:1 mixture of water and ice (v/w)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to precipitate out crude products

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered the white suspension

|

WASH

|

Type

|

WASH

|

|

Details

|

washed well with water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Added the white residue to 3 L of aqueous saturated solution (˜5%) of NaHCO3

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated the basic mixture on a steam bath for one hour

|

|

Duration

|

1 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered the batch while hot through a thin pad of celite

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Cooled the filtrate to r.t.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added about 320 mL of concentrated HCl dropwise into the filtrate to pH 1

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to crystallize out products

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

agitated the white suspension in an ice bath for 30 min

|

|

Duration

|

30 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Filtered the batch

|

WASH

|

Type

|

WASH

|

|

Details

|

washed the wet cake with ice cold water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in a vacuum oven at 50° C. for 16 h

|

|

Duration

|

16 h

|

Outcomes

Product

Details

Reaction Time |

90 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=CC=C(C(=O)CCCC(=O)O)C=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 143.2 g | |

| YIELD: PERCENTYIELD | 79.3% | |

| YIELD: CALCULATEDPERCENTYIELD | 79.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |